2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
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Overview
Description
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and acetohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 2,4-dibromo-6-methoxyphenol, is prepared by brominating 6-methoxyphenol using bromine in the presence of a suitable solvent.
Phenoxy Formation: The brominated compound is then reacted with an appropriate phenol derivative to form the phenoxy group.
Hydrazide Formation: The phenoxy compound is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Condensation: Finally, the acetohydrazide is condensed with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetohydrazide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to a therapeutic effect.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dibromo-6-methoxyphenoxy)acetohydrazide: Lacks the ethylidene and phenyl groups, potentially altering its reactivity and applications.
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(methyl)phenyl]ethylidene]acetohydrazide: Similar structure but with a methyl group instead of a propan-2-yl group, which may affect its physical and chemical properties.
Uniqueness
2-(2,4-Dibromo-6-methoxyphenoxy)-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is unique due to the specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and methoxy groups, along with the acetohydrazide moiety, allows for a wide range of chemical modifications and interactions.
Properties
Molecular Formula |
C20H22Br2N2O3 |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22Br2N2O3/c1-12(2)14-5-7-15(8-6-14)13(3)23-24-19(25)11-27-20-17(22)9-16(21)10-18(20)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-13+ |
InChI Key |
ABCRXIWOCIUHQW-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)/C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)C |
Origin of Product |
United States |
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